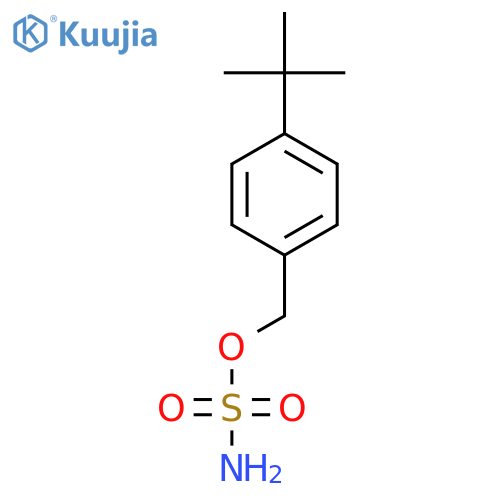Cas no 2228310-04-9 ((4-tert-butylphenyl)methyl sulfamate)
(4-tert-ブチルフェニル)メチルスルファメートは、有機硫黄化合物の一種で、高い熱安定性と化学的安定性を有する特徴的なスルファメート誘導体です。tert-ブチル基の立体障害効果により、分子の耐加水分解性が向上しており、医薬品中間体や機能性材料の合成において優れた反応性を示します。特に、酵素阻害剤や農薬活性成分の前駆体としての応用が期待されるほか、選択的官能基変換にも適した特性を備えています。分子構造中のスルファメート基は、生体適合性と分子修飾の柔軟性を兼ね備えており、精密有機合成における多様な設計が可能です。

2228310-04-9 structure
商品名:(4-tert-butylphenyl)methyl sulfamate
(4-tert-butylphenyl)methyl sulfamate 化学的及び物理的性質
名前と識別子
-
- (4-tert-butylphenyl)methyl sulfamate
- EN300-1991217
- 2228310-04-9
-
- インチ: 1S/C11H17NO3S/c1-11(2,3)10-6-4-9(5-7-10)8-15-16(12,13)14/h4-7H,8H2,1-3H3,(H2,12,13,14)
- InChIKey: VBLWLPHGFRGUQO-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OCC1C=CC(=CC=1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 243.09291458g/mol
- どういたいしつりょう: 243.09291458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 77.8Ų
(4-tert-butylphenyl)methyl sulfamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1991217-2.5g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1991217-1g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1991217-5.0g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 5g |
$2858.0 | 2023-06-01 | ||
| Enamine | EN300-1991217-5g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-1991217-10.0g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 10g |
$4236.0 | 2023-06-01 | ||
| Enamine | EN300-1991217-0.05g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1991217-0.5g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1991217-0.1g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1991217-0.25g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1991217-1.0g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 1g |
$986.0 | 2023-06-01 |
(4-tert-butylphenyl)methyl sulfamate 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
2228310-04-9 ((4-tert-butylphenyl)methyl sulfamate) 関連製品
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
